Stemofoline
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H29NO5 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one |
InChI |
InChI=1S/C22H29NO5/c1-5-6-8-21-14-7-9-23(21)13-10-15(21)27-22(14)16(13)11(2)18(28-22)19-17(25-4)12(3)20(24)26-19/h11,13-16H,5-10H2,1-4H3/b19-18+ |
InChI Key |
DTVYAHOULQCSMS-VHEBQXMUSA-N |
SMILES |
CCCCC12C3CCN1C4CC2OC35C4C(C(=C6C(=C(C(=O)O6)C)OC)O5)C |
Isomeric SMILES |
CCCCC12C3CCN1C4CC2OC35C4C(/C(=C\6/C(=C(C(=O)O6)C)OC)/O5)C |
Canonical SMILES |
CCCCC12C3CCN1C4CC2OC35C4C(C(=C6C(=C(C(=O)O6)C)OC)O5)C |
Synonyms |
stemofoline |
Origin of Product |
United States |
Isolation and Production Methodologies for Stemofoline
Extraction and Purification from Botanical Sources
The primary source of Stemofoline is plants from the Stemonaceae family, which are native to Southeast Asia and have a history of use in traditional medicine. nih.gov Isolation from these natural sources involves multi-step extraction and purification protocols.
Conventional extraction of this compound is typically performed on the roots and aerial parts of Stemona species. nih.govtandfonline.com The dried and powdered plant material is macerated with organic solvents, most commonly methanol (B129727) or ethanol (B145695), due to their effectiveness in dissolving alkaloids. nih.gov For instance, dried root powders of Stemona burkillii are extracted three times with 95% ethanol at room temperature, after which the combined extracts are evaporated to yield a crude residue. nih.gov Similarly, the ground, dried roots of Stemona aphylla have been extracted with 95% ethanol over several days. uow.edu.au
Following the initial solvent extraction, an acid-base partitioning step is crucial for separating the basic alkaloid fraction from other constituents. The crude extract is acidified, typically with hydrochloric acid (HCl), and partitioned. The aqueous acidic layer, containing the protonated alkaloids, is then basified with a base like ammonia (B1221849) (NH₃) to a pH of 9-10 and extracted with a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) to afford the crude alkaloid mixture. mdpi.com
An alternative method, electrocoagulation (EC), has been explored as a more environmentally friendly technique for isolating Stemona alkaloids. researchgate.net A comparative study on the aerial parts of Stemona aphylla showed that while the yield of (2'S)-hydroxythis compound was comparable to conventional methods, the amount of this compound obtained via EC was approximately double. researchgate.net A significant advantage of the EC method was a six-fold reduction in the use of organic solvents. researchgate.net
Table 1: Botanical Sources and Extraction Methods for this compound
| Plant Species | Part Used | Extraction Solvent | Initial Purification Method | Reference(s) |
| Stemona japonica | Roots | Not specified | Not specified | researchgate.net |
| Stemona tuberosa | Roots | Methanol | Acid-base partitioning | |
| Stemona burkillii | Roots | 95% Ethanol | Evaporation | nih.gov |
| Stemona aphylla | Aerial parts, Roots | 95% Ethanol | Acid-base partitioning, Sephadex LH20 | tandfonline.comuow.edu.auresearchgate.net |
| Stemona curtisii | Roots | Not specified | Not specified | uow.edu.au |
| Stemona parviflora | Roots | 95% Ethanol | Acid-base partitioning | mdpi.com |
The crude alkaloid fraction obtained from initial extraction contains a complex mixture of related compounds, necessitating advanced chromatographic techniques for the isolation of pure this compound.
Column chromatography (CC) is a fundamental step. Various stationary phases are employed, including silica (B1680970) gel and Sephadex LH-20. tandfonline.comuow.edu.aumdpi.com Elution is typically carried out using a gradient system of solvents, such as dichloromethane and methanol (CH₂Cl₂-MeOH) or petroleum ether and acetone. tandfonline.commdpi.com
Further purification is often achieved using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Preparative TLC on silica gel plates with solvent systems like chloroform-methanol-acetic acid-water has been effective in separating this compound from co-occurring alkaloids such as stemospironine. HPLC provides a higher degree of resolution, and gradient elution with methanol-water mixtures can achieve baseline separation, yielding highly pure this compound.
Table 2: Chromatographic Methods for this compound Purification
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference(s) |
| Column Chromatography (CC) | Silica gel | Dichloromethane-Methanol gradient | Fractionation of crude alkaloids | tandfonline.commdpi.com |
| Column Chromatography (CC) | Sephadex LH-20 | Methanol | Alkaloid fraction separation | tandfonline.com |
| Preparative TLC | Silica gel GF254 | Chloroform-Methanol-Acetic Acid-Water (65:20:10:4) | Separation from co-occurring alkaloids | |
| HPLC | Not specified | Methanol-Water gradient | Final purification |
Methodological Advancements in Extraction
Biosynthetic Pathways and Precursor Incorporation Studies
Understanding the biosynthetic pathway of this compound is crucial for developing strategies to enhance its production in natural or engineered systems. While the complete pathway has not been fully elucidated, several hypotheses guide research in this area.
The biosynthesis of this compound is believed to involve significant oxidative modifications of precursor molecules. A prominent biogenetic hypothesis, which has informed total synthesis strategies, postulates that other Stemona alkaloids, specifically stemoburkilline and various dihydrostemofolines, serve as the direct biogenetic precursors to this compound and its isomer, isothis compound. nih.govresearchgate.netdntb.gov.ua This hypothesis suggests a pathway where these precursors undergo enzymatic reactions to form the complex caged structure and ene diether moiety characteristic of this compound. researchgate.net The structural variations within the this compound family, such as differences in oxidation state and stereochemistry, are thought to arise from this common biosynthetic origin. researchgate.net
To overcome the low yields often obtained from wild plants, researchers have investigated methods to enhance this compound production in plant tissue and hydroponic cultures. One effective strategy is the use of elicitors, which are compounds that trigger defense responses in plants, often leading to increased production of secondary metabolites.
Studies on Stemona sp. cultures have shown that various elicitors can significantly boost alkaloid yields. maxwellsci.com Sodium acetate (B1210297), when added to hydroponic cultures of Stemona curtisii, enhanced the production of this compound. thaiscience.info The application of biotic elicitors like chitosan (B1678972) and yeast extract has also proven effective. In one study, treating a Stemona sp. culture with 25 mg/L of chitosan for one week resulted in a 2.95-fold increase in this compound production compared to the control. maxwellsci.com Similarly, salicylic (B10762653) acid has been shown to increase this compound production by 1.6-fold in Stemona sp. cultures when applied at a concentration of 100 μM for one week. sci-hub.se
Table 3: Elicitor-Mediated Enhancement of this compound Production
| Elicitor | Plant System | Concentration | Treatment Duration | Fold Increase in this compound | Reference(s) |
| Sodium Acetate | Stemona curtisii (hydroponic) | 20 mg/L | 1 week | Enhanced production | thaiscience.info |
| Chitosan | Stemona sp. (culture) | 25 mg/L | 1 week | 2.95 | maxwellsci.com |
| Yeast Extract | Stemona sp. (culture) | 1 mg/mL | 2 weeks | >2.0 | maxwellsci.com |
| Salicylic Acid | Stemona sp. (culture) | 100 μM | 1 week | 1.6 | sci-hub.se |
Proposed Biogenetic Hypotheses for this compound
Microbial Biotransformation for Novel this compound Derivatives
Microbial biotransformation offers a powerful tool for structural modification of natural products, creating novel derivatives under mild and highly selective conditions. This approach has been successfully applied to this compound and related alkaloids.
The filamentous fungus Cunninghamella elegans has been identified as a particularly effective microorganism for transforming this compound-type alkaloids. tandfonline.comnih.gov Fermentation of this compound with C. elegans leads to oxidative reactions, primarily C-hydroxylation and N-oxidation. tandfonline.comnih.gov This process has yielded several new derivatives, including (6R)-hydroxythis compound. tandfonline.comresearchgate.net
These biotransformations are not merely a synthetic curiosity; the resulting derivatives can exhibit enhanced biological activities. For example, the product (6R)-hydroxythis compound was found to be four times more potent as an acetylcholinesterase inhibitor than its parent compound, this compound, with an IC₅₀ value of 11.01 µM compared to 45.1 µM for the precursor. tandfonline.comnih.gov
Similar transformations were observed when other this compound alkaloids were used as substrates. (2′S)-hydroxythis compound was converted to (2′S, 6R)-dihydroxythis compound, and (11Z)-1′,2′-didehydrothis compound was transformed into (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound and 1′,2′-didehydrothis compound-N-oxide. tandfonline.comnih.gov However, not all Stemona alkaloids are susceptible to this transformation; stemocurtisine, which has a different heterocyclic core, was not biotransformed under the same conditions. tandfonline.com
Table 4: Microbial Biotransformation of this compound Alkaloids by Cunninghamella elegans
| Substrate (Precursor) | Biotransformation Product(s) | Reaction Type(s) | Reference(s) |
| This compound | (6R)-hydroxythis compound | C-hydroxylation | tandfonline.comnih.govresearchgate.net |
| (2′S)-hydroxythis compound | (2′S, 6R)-dihydroxythis compound | C-hydroxylation | tandfonline.comnih.govresearchgate.net |
| (11Z)-1′,2′-didehydrothis compound | (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound; 1′,2′-didehydrothis compound-N-oxide | C-hydroxylation, N-oxidation | tandfonline.comnih.govresearchgate.net |
Identification of Biotransforming Microorganisms
The quest for novel and more potent bioactive compounds has led researchers to explore biotransformation, a process that utilizes microorganisms or their enzymes to chemically modify a substrate. In the context of this compound, several microorganisms have been screened for their ability to induce structural changes.
Initial screenings involving a range of microorganisms, including the fungus Cunninghamella elegans and bacteria such as Aspergillus niger, Bacillus subtilis, Bacillus safensis A2204, Bacillus altitudinis B1101, and Escherichia coli, were conducted using solid-state fermentation. tandfonline.comsci-hub.se These preliminary experiments revealed that only C. elegans was capable of transforming this compound alkaloids. tandfonline.comsci-hub.se However, the reactions in solid-state fermentation were slow, often taking over 40 days to complete. tandfonline.comsci-hub.se
To expedite the process, liquid-state fermentation with C. elegans was investigated and found to be a more efficient method. tandfonline.comsci-hub.se This approach not only accelerated the biotransformation but also facilitated the isolation of the resulting products. The selection of C. elegans is significant as this genus is known to mimic mammalian metabolism, particularly phase I and II metabolic reactions, making it a valuable tool for predicting potential metabolites in humans. researchgate.netrsc.org
Further studies have highlighted the potential of other microbial genera in transforming alkaloids, such as Rhizopus stolonifer and Bacillus spp., which have been successfully used to modify other steroidal alkaloids, sometimes resulting in derivatives with enhanced biological activity. sci-hub.se
Table 1: Screening of Microorganisms for this compound Biotransformation
| Microorganism | Fermentation Type | Outcome | Reference |
|---|---|---|---|
| Cunninghamella elegans | Solid-State & Liquid-State | Successful transformation | tandfonline.comsci-hub.se |
| Aspergillus niger | Solid-State | No transformation | tandfonline.comsci-hub.se |
| Bacillus subtilis | Solid-State | No transformation | tandfonline.comsci-hub.se |
| Bacillus safensis A2204 | Solid-State | No transformation | tandfonline.comsci-hub.se |
| Bacillus altitudinis B1101 | Solid-State | No transformation | tandfonline.comsci-hub.se |
Structural Diversification through Microbial Conversion
The biotransformation of this compound and its analogues by Cunninghamella elegans has yielded a variety of new derivatives through specific chemical reactions. The primary modifications observed are C-hydroxylation and N-oxidation. tandfonline.comnih.gov
When this compound (1a) was subjected to fermentation with C. elegans, it underwent hydroxylation at the C-6 position to produce a new derivative, (6R)-hydroxythis compound (1b). tandfonline.com Similarly, (2′S)-hydroxythis compound (2a) was converted to (2′S, 6R)-dihydroxythis compound (2b), and (11Z)-1′,2′-didehydrothis compound (3a) was transformed into (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound (3b). tandfonline.com Another biotransformation product identified was 1′,2′-didehydrothis compound-N-oxide (3c), formed through the N-oxidation of (11Z)-1′,2′-didehydrothis compound (3a). tandfonline.com
Interestingly, not all this compound-type alkaloids were susceptible to transformation by C. elegans. Stemocurtisine, which possesses a different pyrido[1,2-a]azepine core structure, was found to be inert under the same fermentation conditions. tandfonline.com This suggests that the caged heterocyclic ring system common to this compound and its reactive analogues is a key structural feature recognized by the enzymes of C. elegans. tandfonline.com The hydroxylation at the relatively unactivated C-6 position indicates a specific enzymatic control over the reaction, where the substrate's orientation within the enzyme's active site directs the transformation. tandfonline.com
The fermentation conditions were optimized for each substrate, with incubation times varying from 15 to 35 days at 30°C to achieve complete biotransformation. tandfonline.com The yields of the transformed products were also notable, with (6R)-hydroxythis compound (1b) being produced in a 44% yield from this compound (1a). tandfonline.com
Table 2: Products of this compound Biotransformation by Cunninghamella elegans
| Substrate | Product(s) | Reaction Type | Reference |
|---|---|---|---|
| This compound (1a) | (6R)-hydroxythis compound (1b) | C-hydroxylation | tandfonline.com |
| (2′S)-hydroxythis compound (2a) | (2′S, 6R)-dihydroxythis compound (2b) | C-hydroxylation | tandfonline.com |
| (11Z)-1′,2′-didehydrothis compound (3a) | (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound (3b), 1′,2′-didehydrothis compound-N-oxide (3c) | C-hydroxylation, N-oxidation | tandfonline.com |
Biological Activity Assessment of Biotransformed Products
A primary motivation for the structural modification of natural products is the potential for enhanced biological activity. The biotransformed derivatives of this compound were evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease and a target for insecticides. nih.govtandfonline.com
The results of these bioassays were promising. The transformed product (6R)-hydroxythis compound (1b) exhibited significantly enhanced AChE inhibitory activity, being four times more potent than its precursor, this compound (1a). tandfonline.comnih.gov Similarly, (2′S, 6R)-dihydroxythis compound (2b) was found to be twice as potent as its starting material, (2′S)-hydroxythis compound (2a). tandfonline.com
However, not all modifications resulted in improved activity. The N-oxide derivative, 1′,2′-didehydrothis compound-N-oxide (3c), showed activity similar to its precursor, while (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound (3b) displayed reduced AChE inhibitory activity compared to its parent compound. tandfonline.com These findings underscore the structure-activity relationship, where specific structural changes can either enhance or diminish the biological efficacy of the molecule.
In a thin-layer chromatography (TLC) bioautographic assay, (1'R)-hydroxythis compound was identified as the most active acetylcholinesterase inhibitor among a series of semisynthetic analogues, although it was not as potent as the standard drug galanthamine. nih.gov
Table 3: Acetylcholinesterase Inhibitory Activity of this compound and its Biotransformed Products
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| This compound (1a) | 45.1 ± 5.46 | tandfonline.comsci-hub.se |
| (6R)-hydroxythis compound (1b) | 11.01 ± 1.49 | tandfonline.comsci-hub.se |
| (2′S)-hydroxythis compound (2a) | 90.4 ± 3.15 | tandfonline.com |
| (2′S, 6R)-dihydroxythis compound (2b) | 40.4 ± 4.17 | tandfonline.com |
| (11Z)-1′,2′-didehydrothis compound (3a) | 44.6 ± 3.89 | tandfonline.com |
| (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound (3b) | 178 ± 14.55 | tandfonline.com |
Chemical Synthesis and Derivatization Strategies for Stemofoline
Total Synthesis Approaches to Stemofoline and Related Alkaloids
The total synthesis of this compound alkaloids has been a significant benchmark in natural product synthesis due to the inherent complexity of their polycyclic systems and multiple stereocenters. magtech.com.cn
Historical Perspectives and Early Synthetic Challenges
First isolated in 1970, the this compound family of alkaloids quickly garnered attention for their unique structures. nih.govdicp.ac.cn However, the first total syntheses were not reported for nearly three decades, highlighting the significant synthetic hurdles. In 1999, Kende and co-workers achieved the first racemic total synthesis of (±)-isothis compound. nih.govsci-hub.se This was followed in 2003 by Overman's group, who reported the total syntheses of (±)-didehydrothis compound and (±)-isodidehydrothis compound. nih.govsci-hub.se
These early syntheses, while landmark achievements, were lengthy, often requiring more than 30 steps, and were not enantioselective, producing racemic mixtures of the natural products. nih.gov The principal challenge lay in constructing the complex, bridged polycyclic core of the alkaloids. nih.gov Both the Kende and Overman approaches set a high standard by employing impressive cascade reactions to assemble this core structure. nih.gov These pioneering efforts underscored the difficulty of the synthetic problem and paved the way for the development of more concise and stereocontrolled methodologies. nih.gov
Enantioselective Total Synthesis Methodologies
A primary goal following the initial racemic syntheses was the development of enantioselective routes to produce the naturally occurring, single-enantiomer forms of the this compound alkaloids. nih.govscispace.com A significant breakthrough came from the laboratory of Stephen F. Martin, which reported the enantioselective formal total syntheses of didehydrothis compound and isodidehydrothis compound. scispace.comdicp.ac.cn Their strategy utilized a starting material from the "chiral pool," commercially available 2-deoxy-D-ribose, as the sole source of chirality, accomplishing the synthesis in 24 steps. nih.govscispace.comnih.gov
More recently, in 2020, the group of Pei-Qiang Huang disclosed the enantioselective total syntheses of four distinct this compound alkaloids, including (+)-stemofoline, (+)-isothis compound, (+)-stemoburkilline, and (+)-(11S,12R)-dihydrothis compound, in a concise 19 steps. researchgate.netnih.gov This work was founded on a biogenetic hypothesis, postulating that stemoburkilline and dihydrostemofolines serve as precursors to this compound and isothis compound. researchgate.netnih.gov Huang's group also achieved the first enantioselective total synthesis of (+)-methoxythis compound, employing their own lactam alkylation method. oup.com Other approaches have utilized enantiopure starting materials like l-malic acid to construct the tetracyclic core of these alkaloids divergently. acs.org
Key Cascade Reactions and Stereocontrol Strategies in Total Synthesis
Cascade reactions have been central to the efficient construction of the complex this compound skeleton. nih.gov The early racemic syntheses by Overman and Kende were distinguished by their use of clever cascade processes. nih.govscispace.com Overman's route featured a prototypal aza-Cope-Mannich reaction sequence to build a key tricycle intermediate. nih.gov Kende's synthesis constructed the core at a late stage through a deprotection-initiated sequence that resulted in the spontaneous collapse of an aminoalcohol intermediate into a pentacyclic amine. nih.gov
A highly efficient and stereoselective modern approach is the catalytic dipolar cycloaddition cascade developed by Martin's group. nih.govscispace.com This key reaction is initiated by the formation of a rhodium-derived carbene that cyclizes onto a proximal imine, generating an azomethine ylide. nih.govresearchgate.net This ylide then undergoes a spontaneous intramolecular dipolar cycloaddition to furnish the caged, tricyclic core of the this compound alkaloids in a single operation with high stereocontrol. nih.govscispace.comnih.gov
The enantioselective syntheses by Huang's group feature a different set of powerful reactions. thieme-connect.deresearchgate.net Their approach to (+)-stemofoline involves the rapid assembly of the pentacyclic core using a copper-catalyzed alkylation, a highly diastereoselective 1,4-addition, and a Horner–Wadsworth–Emmons (HWE) reaction. thieme-connect.de A key innovation in their strategy is a Cu-catalyzed direct and versatile nucleophilic alkylation reaction onto an anti-Bredt iminium ion, a challenging transformation that allows for the construction of the complex cage structure. researchgate.netnih.gov Other notable strategies reported in the literature include the use of an intramolecular 1,3-dipolar cycloaddition of a highly functionalized nitrone and a sila-Pummerer reaction to build the core structure. acs.org
Semisynthesis of this compound Analogues
Semisynthesis, utilizing natural products as starting materials, has been a valuable tool for producing diverse this compound analogues for biological evaluation and for confirming the structures of newly isolated alkaloids. researchgate.netacs.org
Semisynthetic Routes from Natural Precursors
A common and practical starting material for the semisynthesis of this compound analogues is (11Z)-1',2'-didehydrothis compound, which can be isolated in workable quantities from certain Stemona species. researchgate.netacs.orgnih.govacs.org Researchers have successfully used this precursor to synthesize other known Stemona alkaloids. acs.orguow.edu.au For instance, the semisynthesis of oxythis compound and methoxythis compound starting from (11Z)-1',2'-didehydrothis compound confirmed their structures and absolute configurations, resolving previous ambiguities. acs.orguow.edu.au This approach also led to the synthesis of (1'R)-hydroxythis compound, which helped to establish it as a genuine natural product. acs.orguow.edu.au In addition to didehydrothis compound, this compound itself has been used as a starting point for creating new derivatives. researchgate.net These semisynthetic efforts are crucial as they provide access to compounds that are often found in nature in only minute quantities. acs.org
Preparation and Characterization of Diverse this compound Analogues
Semisynthesis has enabled the preparation and characterization of a wide array of novel this compound analogues with modified structures. The group of Stephen G. Pyne has been particularly active in this area, preparing a series of natural and unnatural analogues from (11Z)-1',2'-didehydrothis compound. nih.govacs.org Their work has yielded diastereomerically enriched samples of (3'R)-stemofolenol and (3'S)-stemofolenol, allowing for the assignment of their absolute configurations, as well as the creation of unnatural analogues such as (11E)-methylthis compound. acs.orgnih.govacs.org
Further derivatization efforts have focused on modifying the C-3 side chain. In one study, thirty-two new this compound analogues were prepared from didehydrothis compound, including various amino, carbamate (B1207046), triazole, and oxazole (B20620) derivatives. researchgate.net The characterization of these new compounds is typically achieved through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), and by comparing their data to those of known compounds. sci-hub.seacs.org These diverse analogues are valuable for structure-activity relationship (SAR) studies, particularly for probing their acetylcholinesterase inhibitory activity. researchgate.netacs.org
Development of Novel Synthetic Routes for this compound Core Structure
The core structure of this compound, a complex polycyclic system, has been the primary target of numerous synthetic endeavors. The development of novel routes to this central framework is crucial for the efficient total synthesis of this compound and its analogues. Researchers have explored a variety of methodologies, with intramolecular cycloaddition reactions and advanced catalytic processes emerging as powerful tools for the construction of this challenging molecular architecture.
Intramolecular cycloaddition reactions have proven to be a highly effective strategy for the convergent assembly of the complex polycyclic core of this compound. These reactions allow for the formation of multiple rings in a single step, often with a high degree of stereocontrol.
One prominent approach involves the intramolecular 1,3-dipolar cycloaddition of azomethine ylides. nih.govresearchgate.netnih.govnih.gov In this strategy, an azomethine ylide is generated in the presence of a tethered dipolarophile, leading to a spontaneous cycloaddition that forges the key heterocyclic rings of the this compound core. For instance, a novel cascade reaction sequence has been developed that begins with the cyclization of a rhodium-derived carbene onto the nitrogen atom of a proximal imine group. nih.gov This generates an azomethine ylide that subsequently undergoes an intramolecular dipolar cycloaddition to form the tricyclic core of the this compound alkaloids from an acyclic diazo imine intermediate. nih.govresearchgate.net The regioselectivity of these cycloadditions can be influenced by stereochemical and steric factors, which can be exploited to favor the desired product. nih.gov
Another successful implementation of 1,3-dipolar cycloaddition utilizes a highly functionalized nitrone. researchgate.netacs.orgresearchgate.net This method has been applied to develop a novel synthetic route to the common core structural motif of the this compound alkaloids. The key transformations in this approach include the intramolecular 1,3-dipolar cycloaddition of the nitrone, followed by the formation of the caged structure. researchgate.netacs.org
The table below summarizes key aspects of intramolecular cycloaddition strategies employed in the synthesis of the this compound core.
| Cycloaddition Type | Dipole | Dipolarophile | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Alkene | Generated from a rhodium-derived carbene and an imine in a cascade reaction. | nih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Alkene | Generated under Swern oxidation conditions. | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrone | Alkene | Used for the synthesis of the common core structural motif. | researchgate.netacs.org |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Alkene | Generated from an oxazolidine (B1195125) precursor via thermolysis. | nih.gov |
Advanced catalytic reactions have played a pivotal role in the enantioselective synthesis of the this compound core, enabling precise control over stereochemistry and facilitating the construction of the complex polycyclic framework.
Rhodium catalysis has been instrumental in the generation of azomethine ylides for subsequent cycloaddition reactions, as mentioned previously. nih.gov Chiral dirhodium(II) carboxylate catalysts are particularly effective in controlling the stereochemistry of key bond-forming events. acs.org For example, catalyst-dependent control of diastereoselectivity has been demonstrated in C-H insertion reactions, which can be a crucial step in the elaboration of the polycyclic system. acs.org The choice of the chiral catalyst can dictate the stereochemical outcome, allowing for the selective formation of the desired diastereomer. acs.org
Copper catalysis has also emerged as a powerful tool in the synthesis of this compound. researchgate.netthieme-connect.de A key Cu-catalyzed direct and versatile nucleophilic alkylation reaction on an anti-Bredt iminium ion has been a highlight in an enantioselective total synthesis of (+)-stemofoline. researchgate.netthieme-connect.de This reaction allowed for the rapid assembly of the pentacyclic core. thieme-connect.de
The following table outlines some of the advanced catalytic reactions utilized in the construction of the this compound skeleton.
| Catalyst System | Reaction Type | Key Transformation | Reference |
| Rhodium(II) Carboxylate | Carbene Insertion / Cycloaddition | Generation of an azomethine ylide for intramolecular cycloaddition. | nih.gov |
| Chiral Dirhodium(II) Carboxamidate | C-H Insertion | Diastereoselective and regioselective lactone formation. | acs.org |
| Copper(II) Chloride / TMEDA | Nucleophilic Alkylation | Alkylation of an anti-Bredt iminium ion to construct the pentacyclic core. | researchgate.netthieme-connect.de |
| Palladium on Carbon (Pd/C) | Hydrogenolysis | Removal of a benzyl (B1604629) carbamate protecting group preceding lactamization. | nih.gov |
Structure Activity Relationship Sar Studies of Stemofoline
Structure-Activity Relationships in P-glycoprotein Modulation
P-glycoprotein (P-gp) is a transmembrane pump responsible for the efflux of various drugs from cells, leading to multidrug resistance (MDR) in cancer chemotherapy. nih.govresearchgate.net Stemofoline and its derivatives have been identified as potent modulators of P-gp, capable of reversing this resistance. researchgate.netresearchgate.net
Studies on this compound derivatives have revealed key structural features that govern their ability to reverse P-gp-mediated multidrug resistance. Research involving a series of twelve synthetic this compound derivatives identified three compounds—didehydrothis compound (OH-A1), a primary benzylamino derivative (NH-B6), and a carbamate (B1207046) derivative (NH-D6)—as particularly effective at increasing the sensitivity of P-gp-overexpressing cancer cells to chemotherapeutic agents like doxorubicin (B1662922), paclitaxel (B517696), and vinblastine. researchgate.netjst.go.jp
The SAR analysis from these studies provides several insights. It appears that the presence of a hydroxyl group (–OH) on the side chain may diminish the modulatory activity, as several alcohol derivatives tested were found to be inactive. jst.go.jp In contrast, the introduction of a primary benzylamino group or a carbamate group at this position resulted in active modulators. jst.go.jp Further investigation established an efficacy ranking for these active derivatives in inhibiting P-gp function as NH-B6 > OH-A1 > NH-D6. nih.gov The parent compound, this compound, also demonstrated a high modulating effect, in some cases greater than its derivatives. uow.edu.au The reduced activity of didehydrothis compound (OH-A1) compared to this compound has been tentatively attributed to its less flexible side chain. jst.go.jp
| Compound | Modification from this compound Structure | Activity in Reversing MDR | Notes |
|---|---|---|---|
| This compound | Parent Compound | High | Showed the highest modulating effect in KB-V1 cells in one study. uow.edu.au |
| Didehydrothis compound (OH-A1) | Alkene derivative | Active | Less flexible side chain may reduce activity compared to this compound. jst.go.jp |
| NH-B6 | Primary benzylamino derivative | Most Active Derivative | Showed the highest efficacy among the tested synthetic derivatives. jst.go.jpnih.gov |
| NH-D6 | Carbamate derivative | Active | Demonstrated significant MDR reversing property. jst.go.jp |
| Alcohol Derivatives (e.g., OH-C3, OH-C4, OH-C5) | Contain hydroxyl groups on the side chain | Inactive | The presence of a hydroxyl group appears to reduce bioactivity. jst.go.jp |
The mechanism by which this compound and its analogues modulate P-gp involves direct interaction with the transporter protein. nih.govthieme-connect.com Studies have shown that this compound does not alter the expression level of P-gp in cancer cells but rather inhibits its function. nih.govnih.gov It increases the intracellular accumulation of P-gp substrates, such as rhodamine 123 and calcein-AM, in a dose-dependent manner. nih.govthieme-connect.com
Further biochemical investigations revealed that this compound stimulates the ATPase activity of P-gp, which is characteristic of P-gp substrates and competitive inhibitors. nih.govtandfonline.com This suggests that this compound binds directly to the drug-binding site(s) on the P-gp transporter. nih.govmdpi.com This hypothesis is supported by evidence that this compound competitively inhibits the photoaffinity labeling of P-gp by a radiolabeled substrate, confirming a direct interaction at the substrate-binding pocket. nih.govthieme-connect.com This direct, competitive inhibition of P-gp's efflux function is the primary mechanism for reversing multidrug resistance. nih.govfrontiersin.org
Correlating Chemical Modifications with Multidrug Resistance Reversal
Structure-Activity Relationships in Acetylcholinesterase Inhibition
This compound and its derivatives are also recognized for their significant acetylcholinesterase (AChE) inhibitory properties, an activity associated with their insecticidal effects and therapeutic potential for neurodegenerative diseases like Alzheimer's disease. uow.edu.autandfonline.comphcogrev.com
Quantitative assays have demonstrated that modifications to the this compound scaffold can substantially alter its AChE inhibitory potency. For instance, biotransformation of this compound using Cunninghamella elegans yielded hydroxylated derivatives with varied activity. tandfonline.com (6R)-hydroxythis compound was found to be four times more potent than this compound itself, with an IC₅₀ value of 11.01 µM compared to 45.1 µM for the parent compound. tandfonline.com Similarly, (2′S, 6R)-dihydroxythis compound (IC₅₀ = 40.4 µM) was twice as potent as its precursor, (2′S)-hydroxythis compound (IC₅₀ = 90.4 µM). tandfonline.com
Conversely, other modifications can decrease potency. The introduction of a double bond in the side chain combined with hydroxylation at the 6R position, as seen in (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound, led to reduced AChE activity. tandfonline.com Studies on a broader range of semi-synthetic analogues revealed that amine derivatives were generally more active than their corresponding alcohol counterparts. researchgate.netuow.edu.au Specifically, derivatives with small substituents on the C-3 side chain, such as (3'S)-hydroxythis compound and certain amine analogues, were among the most potent inhibitors. researchgate.net 11(Z)-1',2'-didehydrothis compound and an isopropylamine (B41738) analogue also showed good activity against both electric eel and human AChE. uow.edu.au
| Compound | Modification | AChE Inhibitory Activity (IC₅₀ or MIR) | Relative Potency |
|---|---|---|---|
| This compound | Parent Compound | IC₅₀ = 45.1 µM | Baseline |
| (6R)-hydroxythis compound | Hydroxylation at C6 | IC₅₀ = 11.01 µM | ~4x more potent than this compound |
| (2′S)-hydroxythis compound | Hydroxylation at C2' | IC₅₀ = 90.4 µM | Less potent than this compound |
| (2′S, 6R)-dihydroxythis compound | Hydroxylation at C2' and C6 | IC₅₀ = 40.4 µM | ~2x more potent than (2′S)-hydroxythis compound |
| 11(Z)-1',2'-didehydrothis compound | Alkene at C1'-C2' | IC₅₀ = 19.2 µM (eeAChE), 25.0 µM (hAChE) | More potent than this compound |
| (1′R)-Hydroxythis compound | Hydroxylation at C1' | MIR = 5 ng | High activity in TLC bioautographic assay |
| Amine Derivatives (general) | Amine group on side chain | Generally > Alcohol Derivatives | Cyclopentyl amino carbamate and dimethylamine (B145610) derivatives showed high activity (MIR = 1 ng) |
| eeAChE: electric eel AChE; hAChE: human AChE; MIR: Minimum Inhibitory Requirement. |
The stereochemistry of this compound derivatives plays a critical role in their interaction with the AChE enzyme. Molecular docking studies suggest that these compounds tend to fit vertically within the active-site gorge of AChE. uow.edu.au Their binding mode is thought to be allosteric, interacting with the peripheral anionic site (PAS) and thereby blocking the entry of the substrate, acetylcholine (B1216132), into the catalytic active site. uow.edu.au
The configuration of substituents is crucial for potent inhibition. For example, the addition of a hydroxyl group at the C-6 position is thought to enhance activity by enabling hydrogen bonding within the enzyme's active site, similar to the established AChE inhibitor galanthamine. tandfonline.com However, this favorable interaction can be hindered if the side chain is too rigid, as suggested for (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound. tandfonline.com Furthermore, the stereochemistry at the C-1' and C-3' positions of the side chain significantly influences activity. researchgate.netacs.org Studies have shown that (1′R)-hydroxythis compound and (3′S)-hydroxythis compound are among the most active inhibitors in their respective tested series, highlighting the importance of specific spatial arrangements for optimal enzyme binding. researchgate.netacs.org
Quantitative Analysis of Structural Contributions to Potency
Structure-Activity Relationships for Other Biological Activities
Beyond P-gp modulation and AChE inhibition, this compound and its derivatives exhibit a range of other biological effects, including insecticidal, anti-inflammatory, and anti-oxytocin activities. researchgate.netresearchgate.netnih.gov
The potent insecticidal activity of this compound-type alkaloids is one of their most well-documented properties. thieme-connect.comtandfonline.com Didehydrothis compound, in particular, shows very strong insecticidal effects. researchgate.net This toxicity is linked to its action as a potent agonist of insect nicotinic acetylcholine receptors (nAChR), in addition to its AChE inhibitory effects. nih.gov
Some derivatives have also been identified as having anti-inflammatory properties, which are attributed to their ability to inhibit the expression of inflammatory mediators. researchgate.netresearchgate.net Furthermore, didehydrothis compound has been reported to possess anti-oxytocin activity and antitumor activity against gastric carcinoma, though detailed SAR studies for these effects are less developed. researchgate.netplos.org The versatility of the this compound scaffold makes it a promising lead structure for further development in both agricultural and medicinal applications. researchgate.netresearchgate.net
Design Considerations for Insecticidal Activity
This compound, a natural product isolated from plants of the Stemona genus, is recognized as a potent agonist of insect nicotinic acetylcholine receptors (nAChRs). nih.govchimia.ch Its interaction with these receptors leads to paralysis and death in various insect species. bham.ac.uk The core of its structure is a pyrrolo[1,2-a]azepine nucleus, which is a key feature of many Stemona alkaloids. thieme-connect.comthieme-connect.com The complex, cage-like structure of this compound, specifically the 2,6-methanofuro[2,3,4-gh]pyrrolizine cage, has been the focus of design for smaller, more accessible molecules with insecticidal properties. nih.govchimia.ch
Bioassay-guided studies have revealed critical structural elements that dictate the insecticidal potency of this compound and its derivatives. nih.gov
Side Chain Unsaturation: One of the most significant findings is that the level of saturation in the side chain dramatically influences activity. Didehydrothis compound, which contains an unsaturated double bond in its side chain, exhibits significantly higher insect toxicity than this compound. thieme-connect.comnih.gov In tests against Spodoptera littoralis, didehydrothis compound showed an LC50 value as low as 0.8 ppm, making it more potent than the well-known natural insecticide azadirachtin (B1665905) (LC50 of 8.2 ppm). thieme-connect.com
Side Chain Substitution: Conversely, modifications that increase saturation or introduce certain functional groups on the side chain can diminish insecticidal effects. For example, 2'-hydroxythis compound, which has a hydroxyl group on the side chain, and other analogs with a saturated n-butyl group, show reduced activity compared to didehydrothis compound. nih.gov
Core Structure Modifications: The inherent complexity of the this compound skeleton has prompted the design of simplified analogs. chimia.ch This has led to the development of novel insecticide classes, such as pyridinyl-cyanotropanes, which are based on the cage structure of this compound. nih.gov The synthetic insecticide flupyradifurone (B41651) was also inspired by the butenolide scaffold found within this compound. nih.govnih.gov
The table below summarizes the insecticidal activity of this compound and a key derivative against the larvae of Spodoptera littoralis.
| Compound | LC50 (ppm) | Reference |
|---|---|---|
| Didehydrothis compound | 0.8 | thieme-connect.com |
| This compound | > 20 | thieme-connect.com |
| Azadirachtin (Reference) | 8.2 | thieme-connect.com |
Structural Determinants for Anti-inflammatory Effects
While the Stemona genus is a rich source of alkaloids with diverse biological activities, including anti-inflammatory properties, the specific structural features of this compound responsible for such effects are less defined than its insecticidal determinants. nih.govfrontiersin.org Studies on various Stemona alkaloids have evaluated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common assay for anti-inflammatory potential. frontiersin.org
In a comprehensive study of 29 alkaloids isolated from Stemona tuberosa, compounds were classified into different structural types, including stenine (B102979), stemoamide, and this compound types. frontiersin.org The results indicated that the anti-inflammatory activity varied significantly between these structural classes.
Stenine-type Alkaloids: Compound 4 (a stenine-type alkaloid) demonstrated the most significant inhibitory effect on NO production. frontiersin.org Other compounds of the stenine type also showed moderate activity. frontiersin.org
This compound-type Alkaloids: The this compound-type alkaloids tested in this particular screening did not rank among the most potent anti-inflammatory agents. frontiersin.org This suggests that the core structure of this compound may not be optimized for this specific activity compared to other Stemona alkaloid skeletons.
The table below presents the findings on the anti-inflammatory activity of selected alkaloids from Stemona tuberosa, highlighting the superior activity of the stenine-type compounds in this assay.
| Compound Number | Alkaloid Type | Inhibitory Effect on NO Production | Reference |
|---|---|---|---|
| Compound 4 | Stenine | Obvious | frontiersin.org |
| Compound 3 | Stenine | Moderate | frontiersin.org |
| Compound 6 | Stenine | Moderate | frontiersin.org |
| Compound 18 | Stemoamide | Moderate | frontiersin.org |
| Compound 28 | Tuberostemospironine | Moderate | frontiersin.org |
While direct and extensive SAR studies on this compound's anti-inflammatory effects are limited, the broader investigation of its alkaloid family suggests that other structural types within the Stemona genus are more promising candidates for this particular biological activity. frontiersin.org
Pharmacological and Biological Activity Research of Stemofoline
Mechanistic Investigations of P-glycoprotein (P-gp) Modulation
P-glycoprotein is a membrane transporter that actively pumps a wide variety of foreign substances, including many chemotherapeutic drugs, out of cells. tandfonline.comtandfonline.com This efflux mechanism is a major contributor to the development of multidrug resistance (MDR) in cancer cells, rendering many anticancer treatments ineffective. nih.govnih.gov Stemofoline has emerged as a promising agent to counteract this resistance.
Cellular Accumulation and Efflux Modulation in Drug-Resistant Models
Studies have consistently demonstrated that this compound can reverse the MDR phenotype in various cancer cell lines that overexpress P-gp. jst.go.jp In multidrug-resistant human cervical carcinoma (KB-V1) and human leukemic (K562/Adr) cell lines, this compound treatment has been shown to increase the intracellular accumulation of P-gp substrates. jst.go.jpwaocp.org This effect has been observed with fluorescent substrates like rhodamine 123 and calcein-AM, as well as with radiolabeled drugs such as [3H]-vinblastine. nih.govnih.govthieme-connect.com By inhibiting the efflux function of P-gp, this compound effectively increases the concentration of chemotherapeutic agents within the cancer cells, thereby enhancing their cytotoxic effects. jst.go.jp
For instance, co-administration of this compound with drugs like doxorubicin (B1662922), vinblastine, and paclitaxel (B517696) has been shown to significantly increase the sensitivity of resistant cancer cells to these agents. jst.go.jpuow.edu.au This sensitizing effect is not observed in the corresponding drug-sensitive parental cell lines, indicating that this compound's action is specifically targeted at P-gp-mediated resistance. jst.go.jpuow.edu.au
Table 1: Effect of this compound on Cellular Accumulation in Drug-Resistant Cell Lines
| Cell Line | P-gp Substrate | Observation | Reference |
|---|---|---|---|
| KB-V1 | Rhodamine 123, Calcein-AM, [3H]-vinblastine | Increased intracellular accumulation in a dose-dependent manner. | nih.gov, nih.gov, thieme-connect.com |
| K562/Adr | Calcein-AM, Rhodamine 123, [14C]-DOX | Increased intracellular accumulation. | waocp.org, researchgate.net |
| KB-V1 | Vinblastine, Paclitaxel, Doxorubicin | Increased sensitivity to chemotherapeutic drugs. | jst.go.jp |
| K562/Adr | Doxorubicin, Paclitaxel | Increased sensitivity to chemotherapeutic drugs. | jst.go.jp |
Modulation of P-gp ATPase Activity
The energy required for P-gp to pump substrates out of the cell is derived from the hydrolysis of ATP. tandfonline.com Compounds that interact with P-gp often modulate its ATPase activity. Research has shown that this compound stimulates the ATPase activity of P-gp in a concentration-dependent manner. tandfonline.comnih.govnih.gov This stimulation suggests a direct interaction between this compound and the P-gp transporter. tandfonline.comnih.gov The concentration of this compound required for 50% stimulation of P-gp-mediated ATP hydrolysis has been reported to be in the range of 10-12 μM. aacrjournals.org This finding supports the hypothesis that this compound acts as a substrate or a modulator that binds to the P-gp and influences its conformational changes and energy consumption.
Effects on Cellular Processes in Multidrug Resistant Cell Lines
The increased intracellular accumulation of chemotherapeutic drugs facilitated by this compound leads to significant downstream effects on cellular processes in multidrug-resistant cancer cells. In human MDR leukemic cells (K562/Adr), the combination treatment of this compound and doxorubicin has been shown to dramatically induce G1 and G2/M phase cell cycle arrest. nih.govwaocp.org This cell cycle arrest is a prelude to apoptosis, or programmed cell death. Indeed, in vivo studies using xenograft models with K562/Adr cells have shown that the combination therapy significantly reduces the number of proliferating cells (as indicated by the Ki67 marker) and increases the number of apoptotic cells (as indicated by the TUNEL assay). nih.gov Importantly, this compound treatment alone does not exhibit cytotoxic effects on these cells, highlighting its role as a chemosensitizer rather than a standalone cytotoxic agent. nih.govwaocp.org Furthermore, research indicates that this compound modulates P-gp function without affecting its expression levels. nih.govnih.govwaocp.org
Acetylcholinesterase (AChE) Inhibitory Mechanisms
Beyond its effects on multidrug resistance, this compound has also been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. tandfonline.com
Biochemical Characterization of AChE Inhibition
This compound and its derivatives have been shown to possess acetylcholinesterase inhibitory activity. researchgate.net In quantitative assays, (11Z)-1′,2′-didehydrothis compound and (3′S)-hydroxythis compound were identified as among the most active AChE inhibitors within the this compound alkaloid family. nih.gov Further studies have explored the structure-activity relationship of these compounds. For example, biotransformation of this compound using the fungus Cunninghamella elegans produced hydroxylated derivatives. tandfonline.com One such product, (6R)-hydroxythis compound, was found to be four times more potent as an AChE inhibitor than its parent compound, this compound. tandfonline.comsci-hub.se
Another study involving the semisynthesis of various this compound analogues found that amine derivatives were generally more potent inhibitors of AChE than their alcohol counterparts. researchgate.net Specifically, compounds with small C-3 side-chain substituents were among the most active inhibitors. researchgate.net In a TLC bioautographic assay, (1′R)-hydroxythis compound was found to be the most active inhibitor among a series of synthesized analogues, although it was not as potent as the established AChE inhibitor galanthamine. acs.orgnih.gov
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and its Derivatives
| Compound | IC50 (µM) | Observation | Reference |
|---|---|---|---|
| This compound (1a) | 45.1 ± 5.46 | - | tandfonline.com, sci-hub.se |
| (6R)-hydroxythis compound (1b) | 11.01 ± 1.49 | Four times more potent than this compound. | tandfonline.com, sci-hub.se |
| (2′S)-hydroxythis compound (2a) | 90.4 ± 3.15 | - | tandfonline.com |
| (2′S, 6R)-dihydroxythis compound (2b) | 40.4 ± 4.17 | Two times more potent than its precursor. | tandfonline.com |
| (11Z)-1′,2′-didehydrothis compound (3a) | 44.6 ± 3.89 | - | tandfonline.com |
| 1′,2′-didehydrothis compound-N-oxide (3c) | 41.6 ± 4.42 | Similar activity to its precursor. | tandfonline.com |
| (11Z,6R)-1′,2′-didehydro-6-hydroxythis compound (3b) | 178 ± 14.55 | Reduced AChE activity compared to its precursor. | tandfonline.com |
| (1′R)-hydroxythis compound | - | Most active in TLC bioautographic assay among tested analogues. | acs.org, nih.gov |
Molecular Interactions and Binding Modes with AChE
This compound and its derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. tandfonline.com The mechanism of this inhibition is believed to be linked to the compound's complex molecular architecture. Research into the specific interactions between this compound and AChE suggests that its inhibitory action may involve binding within the enzyme's active-site gorge. uow.edu.au
Computational studies, including molecular docking, have been employed to elucidate the binding mode. These studies suggest that Stemona alkaloids like this compound are likely to fit vertically within the active-site gorge, positioning themselves between the catalytic active site (CAS) and the peripheral anionic site (PAS). uow.edu.au This positioning could physically block the substrate, acetylcholine, from reaching the active site where it is hydrolyzed. uow.edu.au
The structure of this compound derivatives influences their inhibitory potency. For example, the biotransformation of this compound to (6R)-hydroxythis compound, which introduces an extra hydroxyl group at the C6 position, results in a four-fold increase in potency against AChE. tandfonline.com This enhanced activity is thought to arise from the potential of this new hydroxyl group to form hydrogen bonds within the active site, similar to the binding mechanism of the known AChE inhibitor, galantamine. tandfonline.com Conversely, modifications to the side chain, such as the presence of a more rigid alkene, may hinder this hydrogen bonding and reduce inhibitory activity. tandfonline.com Preliminary molecular docking studies have further hypothesized that these compounds may inhibit AChE by binding horizontally along the passage of the active-site gorge, thereby blocking access for acetylcholine. researchgate.net
| Compound | IC50 (µM) against AChE | Source |
|---|---|---|
| This compound (1a) | 45.1 ± 5.46 | tandfonline.com |
| (6R)-hydroxythis compound (1b) | 11.0 ± 1.49 | tandfonline.com |
| (2′S)-hydroxythis compound (2a) | 90.4 ± 3.15 | tandfonline.com |
| (2′S, 6R)-dihydroxythis compound (2b) | 40.4 ± 4.17 | tandfonline.com |
| Didehydrothis compound | 131.3 | researchgate.net |
| This compound | 102.1 | researchgate.net |
Preclinical Efficacy Studies in In Vivo Animal Models
The potential of this compound as an adjuvant in cancer therapy has been investigated in preclinical animal models, specifically focusing on its ability to reverse multidrug resistance (MDR). nih.govnih.gov One key mechanism of MDR in cancer cells is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps chemotherapy drugs out of the cell, reducing their efficacy. nih.govnih.gov this compound has been shown to inhibit the function of P-gp. nih.gov
In an in vivo study using a human multidrug-resistant leukemic cell (K562/Adr) xenograft model, the synergistic effect of this compound with the chemotherapeutic drug doxorubicin (DOX) was evaluated. nih.govnih.gov SCID-beige mice bearing K562/Adr xenografts were treated with this compound, doxorubicin, or a combination of both. nih.gov The results demonstrated that the co-administration of this compound and doxorubicin significantly enhanced the anti-tumor activity of DOX, leading to a clear reduction in tumor size compared to the groups receiving only doxorubicin or the vehicle control. nih.govnih.gov Importantly, this compound administered alone did not affect tumor growth, indicating its role as a chemosensitizer rather than a direct cytotoxic agent in this model. nih.govnih.gov The combination treatment did not result in additional toxicity. nih.gov
| Treatment Group | Xenograft Model | Key Finding | Source |
|---|---|---|---|
| This compound (STF) + Doxorubicin (DOX) | SCID-beige mice with human MDR leukemic (K562/Adr) xenografts | Strongly enhanced anti-tumor activity of DOX; clear reduction in tumor size compared to single-drug treatments. | nih.govnih.gov |
| This compound (STF) alone | SCID-beige mice with human MDR leukemic (K562/Adr) xenografts | Did not affect tumor growth compared to control. | nih.gov |
| Doxorubicin (DOX) alone | SCID-beige mice with human MDR leukemic (K562/Adr) xenografts | Less effective in reducing tumor size compared to the combination therapy. | nih.gov |
Further analysis of the tumor tissues from the xenograft models provided insight into the cellular mechanisms behind the synergistic anti-tumor effect of this compound. nih.govnih.gov Immunohistochemistry analyses were performed to assess markers of cell proliferation and apoptosis. nih.gov
The combination therapy of this compound and doxorubicin was found to significantly reduce the number of cells positive for the proliferation marker Ki-67 when compared to the group treated with doxorubicin alone. nih.govnih.gov This indicates a potent inhibition of cancer cell proliferation in the tumors of the co-treated animals. nih.gov
Furthermore, the study examined apoptosis, or programmed cell death, using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. nih.gov The results showed that the combination treatment led to a significant increase in the number of apoptotic cells within the tumor tissue. nih.govnih.gov This suggests that by inhibiting P-glycoprotein and thereby increasing the intracellular concentration of doxorubicin, this compound enhances the drug's ability to induce apoptosis in resistant cancer cells. nih.gov
| Marker | Biological Process | Effect of Combination Treatment (STF + DOX) | Source |
|---|---|---|---|
| Ki-67 | Cell Proliferation | Significantly reduced number of positive cells (p<0.01) compared to DOX-treated group. | nih.gov |
| TUNEL | Apoptosis | Significantly induced apoptosis (p<0.001) compared to DOX-treated group. | nih.gov |
Evaluation of Synergistic Anti-tumor Activity in Xenograft Models
Insecticidal Mechanisms and Efficacy in Pest Models
The insecticidal properties of this compound are a result of its interaction with the insect nervous system. researchgate.netnih.gov Research has identified its primary mode of action as a potent agonist of insect nicotinic acetylcholine receptors (nAChRs). researchgate.netnih.govresearchgate.net Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central nervous system of insects. nih.gov As an agonist, this compound binds to and activates these receptors, likely causing overstimulation of the nervous system, which leads to paralysis and death of the insect. bcpc.org The cage-type molecular moiety of this compound is considered pivotal to this insecticidal activity. nih.gov
In addition to its potent effect on nAChRs, this compound's insecticidal activity is also associated with the inhibition of acetylcholinesterase (AChE). researchgate.netnih.gov AChE is the enzyme responsible for degrading the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal. tandfonline.com By inhibiting AChE, this compound would cause an accumulation of acetylcholine, leading to a state of constant nerve stimulation, which complements its agonistic action at the nAChR. researchgate.net This dual action on key components of cholinergic neurotransmission makes this compound a highly effective natural insecticide. researchgate.netnih.gov
The insecticidal efficacy of this compound has been evaluated against various pest insects, often in comparison with its naturally occurring analogues. These studies reveal that structural variations, particularly in the side chain, significantly impact potency. nih.gov
In chronic feeding bioassays with neonate larvae of the cotton leafworm, Spodoptera littoralis, didehydrothis compound, which has an unsaturated side chain, was found to be more toxic than this compound. nih.gov Saturation or hydroxylation of the side chain, as seen in this compound and 2'-hydroxythis compound respectively, led to a progressive loss of activity against this pest. nih.gov A similar trend was observed against the diamondback moth, Plutella xylostella, where 16,17-didehydro-16(E)-stemofoline showed higher insecticidal activity than this compound. researchgate.net
Against the larvae of the yellow fever mosquito, Aedes aegypti, both this compound and (2'S)-hydroxythis compound demonstrated high effectiveness, with LC50 values in the low microgram per milliliter range. researchgate.net
Elucidation of Insect Target Interactions
Other Investigated Biological Activities in Controlled Systems
Beyond its well-documented insecticidal properties, the alkaloid this compound has been the subject of various investigations in controlled laboratory settings to explore other potential pharmacological and biological activities. Research has delved into its effects on cancer cells, its interaction with hormonal pathways, and its potential role in modulating inflammatory responses.
In Vitro Anti-proliferative Effects in Cancer Cell Lines
The primary focus of research into this compound's effects on cancer cells has not been on direct cytotoxicity, but rather on its ability to counteract multidrug resistance (MDR). nih.gov MDR is a significant challenge in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. researchgate.net This resistance is often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cancer cells. nih.govresearchgate.net
Studies have shown that this compound itself does not exhibit significant cytotoxic effects when administered alone to certain cancer cell lines, including the human multidrug-resistant leukemic cell line K562/Adr. nih.gov However, its value appears to lie in its role as a chemosensitizer. Research indicates that this compound can inhibit the function of P-glycoprotein. nih.gov This inhibition leads to an increased intracellular accumulation of conventional anticancer drugs, thereby enhancing their efficacy against MDR cancer cells. nih.gov
This synergistic effect has been observed in several in vitro models. For instance, this compound and its derivatives have been shown to significantly increase the sensitivity of human MDR cervical carcinoma cells (KB-V1) and human MDR leukemic cells (K562/Adr) to various chemotherapeutic agents. nih.govresearchgate.net When used in combination with this compound, the effectiveness of drugs like Doxorubicin, Paclitaxel, and Vinblastine was markedly improved in these resistant cell lines. researchgate.net This suggests that this compound acts as a P-gp modulator, reversing the resistance mechanism and restoring the sensitivity of cancer cells to established treatments. nih.govresearchgate.netnih.gov
| Cell Line | Cell Type | Chemotherapeutic Agent | Observed Effect of this compound/Derivatives | Reference |
|---|---|---|---|---|
| K562/Adr | Human Multidrug-Resistant (MDR) Leukemia | Doxorubicin, Paclitaxel | Significantly increased sensitivity to the agent. researchgate.net this compound alone was not cytotoxic but enhanced drug accumulation. nih.gov | nih.govresearchgate.net |
| KB-V1 | Human Multidrug-Resistant (MDR) Cervical Carcinoma | Doxorubicin, Paclitaxel, Vinblastine | Markedly increased sensitivity to the agents by inhibiting P-glycoprotein. nih.govresearchgate.net | nih.govresearchgate.net |
Anti-oxytocin Activity in Cellular Assays
Oxytocin (B344502) is a hormone crucial for stimulating uterine contractions during labor and for lactation. clevelandclinic.orgdrugbank.com Agents that can antagonize the effects of oxytocin are of interest for their potential to manage conditions like preterm labor. researchgate.net
While this compound is a prominent member of its alkaloid family, research into direct anti-oxytocin activity has more frequently highlighted a closely related compound, didehydrothis compound. researchgate.netnih.govresearchgate.net Multiple sources indicate that didehydrothis compound exhibits anti-oxytocin activity. researchgate.netnih.govresearchgate.net This antagonistic effect has been noted in in vivo models, suggesting an interaction with the oxytocin signaling pathway. researchgate.net The ability of some Stemona alkaloids to act as oxytocin antagonists has been reported, though specific cellular assay data for this compound itself is not detailed in the reviewed literature. uow.edu.au
In Vitro Anti-inflammatory Effects
This compound has been investigated for its potential to modulate inflammatory pathways in vitro. A key area of this research has been its effect on the production of nitric oxide (NO), a signaling molecule that plays a significant role in inflammation. mdpi.com
Bioassay-guided fractionation of extracts from the roots of Stemona javanica identified this compound as an active inhibitor of NO production. nih.gov In a controlled study using the mouse macrophage-like cell line J774.1, this compound was shown to inhibit NO production that was stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.gov
The mechanism behind this inhibitory action was further explored, revealing that this compound dose-dependently decreased the expression of inducible nitric oxide synthase (iNOS) protein. The iNOS enzyme is responsible for the overproduction of NO during inflammation. By suppressing iNOS expression, this compound effectively curtails the production of this pro-inflammatory mediator. The half-maximal inhibitory concentration (IC50) for this activity was determined to be 16.4 µg/mL. It was also noted that this compound's mechanism was distinct from radical scavenging.
| System/Cell Line | Stimulant | Effect of this compound | Proposed Mechanism | IC50 | Reference |
|---|---|---|---|---|---|
| J774.1 (Mouse Macrophage-like cells) | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | Suppression of inducible Nitric Oxide Synthase (iNOS) protein expression | 16.4 µg/mL |
Analytical and Quality Control Methodologies for Stemofoline
Quantitative Analysis in Plant Extracts and Research Samples
The quantitative analysis of stemofoline, a key alkaloid in Stemona species, is fundamental for the quality assessment of raw materials and finished products. oup.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric analysis have emerged as the principal techniques for this purpose. oup.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Applications for Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of this compound and other related alkaloids in Stemona extracts due to its high resolution, sensitivity, and accuracy. oup.comresearchgate.netnih.gov Several validated HPLC methods have been established for the simultaneous determination of this compound and other major alkaloids in various Stemona species, such as S. collinsiae and S. curtisii. researchgate.netnih.gov
A common approach involves using a reversed-phase C18 column with a mobile phase typically consisting of a mixture of methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net Detection is often carried out using a UV detector at a wavelength where this compound exhibits significant absorbance, such as 295 nm or 300 nm. oup.comnih.gov For instance, one validated method for analyzing S. collinsiae root extracts utilized a Hypersil BDS C₁₈ column with a mobile phase of methanol and 1 mM ammonium acetate (55:45) at a flow rate of 1 mL/min. nih.govresearchgate.net
The application of these HPLC methods allows for the accurate determination of this compound content, which has been found to vary among different Stemona species and even within the same species collected from different geographical locations. thieme-connect.com For example, in an analysis of eight S. collinsiae root extracts, the average content of this compound was found to be 0.048% w/w. nih.govresearchgate.net In another study on S. curtisii roots from ten different locations in Thailand, the this compound content ranged from 0.0733% to 0.1689% of the dry weight. oup.comnih.gov This highlights the necessity of robust analytical methods for the standardization of Stemona raw materials.
Thin-Layer Chromatography (TLC) Densitometric Methods for Analysis
Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of this compound. oup.com This method is particularly suitable for routine quality control of numerous samples. actahort.org A TLC-densitometric method has been developed and validated for the simultaneous quantification of this compound, stemocurtisine, and stemocurtisinol (B1244912) in the root extracts of S. curtisii. oup.comnih.gov
The procedure typically involves spotting the sample extracts onto a TLC plate (e.g., silica (B1680970) gel 60 F254 aluminum sheets) and developing it with a suitable mobile phase. actahort.orgresearchgate.net For the analysis of this compound and related compounds, a mobile phase of dichloromethane (B109758), ethyl acetate, methanol, and ammonium hydroxide (B78521) in a specific ratio (e.g., 70:25:5:1) has been used. actahort.org After development, the plate is scanned with a densitometer at the maximum absorption wavelength of the analyte, which is around 300 nm for this compound. oup.com The amount of this compound is then calculated from the peak area using a calibration curve. oup.com This method has been successfully applied to determine the content of this compound in various S. curtisii root extracts. oup.comnih.gov
Method Validation and Standardization for Analytical Procedures
To ensure the reliability and consistency of analytical results, the developed HPLC and TLC-densitometric methods for this compound quantification undergo rigorous validation according to guidelines from the International Conference on Harmonization (ICH). oup.comchemrj.org This process involves assessing several key parameters to demonstrate that the method is suitable for its intended purpose. chemrj.org
Assessment of Analytical Linearity, Precision, and Accuracy
Linearity is established to confirm that the method's response is directly proportional to the concentration of the analyte over a specified range. chemrj.org For HPLC analysis of this compound, a linear relationship has been demonstrated within a concentration range of 0.5–188.4 µg/mL. nih.govresearchgate.net In TLC-densitometric methods, linearity for this compound was observed in the range of 40–319 ng/spot with a high correlation coefficient (r > 0.99). oup.comoup.com
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For HPLC methods, the precision for this compound analysis has been shown to be high, with an RSD of less than 2%. nih.govresearchgate.net For the TLC-densitometric method, both intra-day and inter-day precision showed an RSD of less than 6%. oup.comnih.gov
Accuracy is determined by recovery studies, which measure the amount of analyte recovered from a sample after a known amount of the analyte has been added. For this compound, HPLC methods have demonstrated an average recovery of 99.97%. nih.govresearchgate.net The TLC-densitometric method also showed excellent accuracy, with an average recovery of 100.3%. oup.comnih.gov
Determination of Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chemrj.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemrj.org These parameters are crucial for determining the sensitivity of the analytical method. For the TLC-densitometric method for this compound, the LOD and LOQ were found to be 3.77 ng/spot and 12.55 ng/spot, respectively. oup.com
Table 1: Validation Parameters for HPLC Analysis of this compound
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.5–188.4 µg/mL | nih.gov |
| Precision (RSD) | < 2% | nih.gov |
| Accuracy (Average Recovery) | 99.97% | nih.gov |
Table 2: Validation Parameters for TLC-Densitometric Analysis of this compound
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 40–319 ng/spot | oup.comoup.com |
| Correlation Coefficient (r) | > 0.9953 | oup.comoup.com |
| Precision (RSD) | < 6% | oup.comnih.gov |
| Accuracy (Average Recovery) | 100.3% | oup.comnih.gov |
| Limit of Detection (LOD) | 3.77 ng/spot | oup.com |
| Limit of Quantitation (LOQ) | 12.55 ng/spot | oup.com |
Application in Quality Assessment and Standardization of Natural Product Sources
The validated analytical methods for this compound are instrumental in the quality assessment and standardization of natural product sources, particularly the roots of Stemona species. researchgate.netnih.gov Given the significant variation in alkaloid content based on geographical origin, a reliable quantitative analysis is essential for ensuring the quality and consistency of raw materials used in herbal preparations and for the development of natural insecticides. thieme-connect.comnih.gov
By employing these HPLC and TLC-densitometric methods, it is possible to:
Establish quality control standards for Stemona raw materials based on their this compound content. oup.comnih.gov
Select superior plant sources with higher yields of active compounds. thieme-connect.com
Ensure the batch-to-batch consistency of herbal extracts and finished products. oup.com
Provide a basis for the development of high-quality natural insecticidal products. researchgate.net
Advanced Computational and Theoretical Studies of Stemofoline
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to visualize and analyze the behavior of molecules at an atomic level. For stemofoline, these techniques have been instrumental in exploring its interactions with key biological targets and understanding its inherent structural properties.
Experimental studies have identified this compound as a modulator of P-glycoprotein (P-gp) and an inhibitor of acetylcholinesterase (AChE). uow.edu.autandfonline.com Molecular modeling has been employed to elucidate the specific nature of these interactions.
P-glycoprotein (P-gp): this compound has been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of the P-gp efflux pump. tandfonline.comresearchgate.netfrontiersin.org This inhibition increases the intracellular concentration of chemotherapeutic drugs like paclitaxel (B517696) and vinblastine. uow.edu.autandfonline.com Computational studies suggest that this compound interacts directly with P-gp. tandfonline.comtandfonline.com Molecular docking analyses of related P-gp inhibitors indicate that binding occurs within the transmembrane domain, often involving a combination of hydrogen bonds and hydrophobic interactions. ijpsjournal.comd-nb.info While specific binding energy values for the this compound-P-gp complex are not extensively published, the mechanism is believed to involve competition with P-gp substrates for the substrate-binding domain. d-nb.info this compound's ability to stimulate P-gp's ATPase activity in a concentration-dependent manner further supports a direct interaction with the protein. researchgate.net
Acetylcholinesterase (AChE): this compound and its analogues exhibit significant AChE inhibitory activity. uow.edu.aumdpi.com Molecular docking studies have been performed to understand how these complex alkaloids fit into the enzyme's active site. Computational analyses suggest that Stemona compounds are likely to position themselves vertically within the active-site gorge of AChE, binding between the catalytic active site (CAS) and the peripheral anionic site (PAS). uow.edu.au This binding mode indicates that this compound may act as an allosteric inhibitor, blocking the passage of the neurotransmitter acetylcholine (B1216132) to the active site where it is hydrolyzed. uow.edu.au Preliminary docking studies on newly synthesized this compound analogues with modified side-chains suggest a slightly different orientation, with the molecules binding horizontally along the active-site gorge. researchgate.netresearchgate.net These computational insights are crucial for structure-activity relationship (SAR) studies, helping to explain why certain analogues show enhanced inhibitory potency. uow.edu.au
The three-dimensional shape, or conformation, of this compound is critical to its biological function. Its rigid, caged hexacyclic architecture presents a unique scaffold for interacting with biological targets. mdpi.com The absolute configuration of this compound was originally determined by single-crystal X-ray crystallography, providing a foundational experimental structure for all computational work. tandfonline.com
Computational conformational analysis helps to identify the most stable low-energy shapes a molecule can adopt. For this compound, a key structural feature is the pyrrolidine (B122466) ring system. Studies on similar five-membered rings show they relieve steric strain by adopting non-planar "envelope" conformations. nsf.gov In these conformations, four atoms lie in a plane, while the fifth is puckered out of the plane. The specific conformation adopted (e.g., endo vs. exo) minimizes unfavorable eclipsing interactions between substituents on the ring. nsf.gov The stability of these conformers is crucial as it dictates the precise orientation of the functional groups responsible for binding to targets like AChE and P-gp. The cage-like moiety of this compound is considered pivotal to its insecticidal and MDR-reversing activities, underscoring the importance of its stable conformation. tandfonline.com
Analysis of Ligand-Target Interactions (e.g., P-gp, AChE)
Quantum Mechanical (QM) and Hybrid (QM/MM) Approaches
Quantum mechanical methods provide a highly accurate description of electronic structure, allowing for the calculation of molecular properties that classical molecular mechanics cannot address. These methods are computationally intensive but offer deep insights into chemical reactivity and bonding.
The structures of novel Stemona alkaloids, including new this compound-type derivatives, have been successfully elucidated using a combination of experimental NMR data and Density Functional Theory (DFT) calculations. researchgate.netmdpi.com DFT, a practical application of QM, is used to calculate theoretical NMR chemical shifts for proposed structures. researchgate.net By comparing the calculated spectra to the experimental data, researchers can confirm the correct structure and stereochemistry of complex natural products with high confidence. mdpi.com
While full QM calculations are typically limited to smaller systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods allow for the study of a specific region of a large system (like the ligand and key active site residues) with high QM accuracy, while the rest of the system (the bulk of the protein and solvent) is treated with more efficient MM force fields. tandfonline.com This approach is ideal for studying enzymatic reactions or ligand-binding events where electronic changes, such as bond making/breaking or charge transfer, are critical. For this compound, QM/MM simulations could precisely model its interaction with the catalytic triad (B1167595) in the AChE active site or the ATP hydrolysis mechanism in P-gp.
Chemoinformatic Analysis for Rational Analog Design
Chemoinformatics applies computational methods to analyze chemical data, enabling the design of new molecules with desired properties. This approach is central to the rational design of this compound analogues with improved potency and selectivity.
Structure-Activity Relationship (SAR) studies for this compound derivatives are heavily guided by computational tools. By comparing the biological activity of a series of analogues, researchers can build models that correlate structural features with activity. For AChE inhibitors, pharmacophore modeling is a key chemoinformatic technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govnih.gov
Pharmacophore models have been generated for Stemona compounds to understand their binding mode with AChE. uow.edu.au These models can then be used as 3D search queries to screen virtual libraries of compounds, identifying new potential inhibitors before they are synthesized. nih.gov This virtual screening approach, combined with molecular docking to refine the hits and predict binding affinity, streamlines the discovery of novel and more potent AChE inhibitors. nih.gov Similar QSAR and pharmacophore models have been developed for P-gp inhibitors, providing a framework for designing this compound analogues with enhanced MDR-reversal capabilities. tandfonline.comtandfonline.comresearchgate.net
Future Research Directions and Unresolved Challenges in Stemofoline Science
Identification of Novel Bioactivities and Molecular Targets
Stemofoline and its derivatives have demonstrated a range of biological effects, most notably insecticidal properties and the ability to reverse multidrug resistance in cancer cells. nih.govresearchgate.netresearchgate.netresearchgate.net Future research will likely focus on uncovering new therapeutic applications and elucidating the underlying molecular mechanisms.
The insecticidal activity of this compound is attributed to its action as a potent agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govchimia.ch Further investigation into its interactions with different nAChR subtypes could lead to the development of more selective and effective insecticides. Beyond its known effects, screening this compound against a broader array of biological targets could reveal novel bioactivities. For instance, its anti-inflammatory properties, linked to the inhibition of inflammatory mediators, warrant deeper exploration. researchgate.netacs.org
A significant area of interest is this compound's capacity to reverse P-glycoprotein-mediated multidrug resistance in cancer cells. nih.govresearchgate.net This suggests its potential as an adjuvant in chemotherapy, enhancing the efficacy of drugs like doxorubicin (B1662922), vinblastine, and paclitaxel (B517696). nih.gov Future studies should aim to fully characterize this mechanism and explore its applicability to a wider range of cancers and chemotherapeutic agents. Transcriptomics and functional assays could be employed to assess potential off-target effects in neuronal and other cells, ensuring a comprehensive understanding of its biological profile.
Advancements in Synthetic Route Efficiency and Scalability
The intricate, caged, hexacyclic structure of this compound presents a formidable challenge to synthetic chemists. nih.govnih.gov While total syntheses have been achieved, they often involve numerous steps and are not yet practical for large-scale production. nih.govresearchgate.netnih.gov A major focus for future research is the development of more efficient and scalable synthetic routes.
Current strategies often rely on complex cascade reactions and intramolecular cycloadditions to construct the polycyclic core. nih.govresearchgate.net For instance, a notable 19-step enantioselective synthesis was developed based on a biogenetic hypothesis. nih.gov Key reactions in various synthetic approaches have included the Horner–Wadsworth–Emmons olefination, Cu-catalyzed alkylation, and 1,3-dipolar cycloadditions. nih.govresearchgate.net
Future advancements may come from the application of novel synthetic methodologies. Chemo-enzymatic strategies, leveraging the efficiency and selectivity of enzymes, offer a promising avenue to streamline the synthesis of the alkaloid's complex core. researchgate.net Improving the efficiency of key transformations, such as cycloadditions and C-H functionalization, will be critical. nih.govresearchgate.net For example, refining the conditions for 1,3-dipolar cycloadditions to better control regioselectivity is an ongoing effort. researchgate.netresearchgate.net Furthermore, developing methods for the gram-scale production of key intermediates is essential for making this compound and its analogs more accessible for extensive biological evaluation. nih.gov
Optimization of Analog Design for Enhanced Potency and Selectivity
The development of this compound analogs offers a powerful strategy to enhance its therapeutic potential and insecticidal activity. By systematically modifying the this compound scaffold, researchers can probe structure-activity relationships and design derivatives with improved potency, selectivity, and pharmacokinetic properties.
Semisynthesis, starting from naturally isolated this compound or related alkaloids, has provided access to a variety of derivatives. researchgate.net For example, modifications at the C-3 position, such as the introduction of electron-withdrawing groups, have been shown to enhance acetylcholinesterase (AChE) binding affinity. The synthesis of hydroxylated variants has also led to analogs with enhanced potency.
Future analog design will benefit from computational approaches, such as molecular docking simulations, to predict the binding of new derivatives to their molecular targets. This can guide the synthesis of compounds with optimized interactions. The goal is to create analogs that retain or enhance the desired biological activity while minimizing off-target effects. For instance, in the context of insecticides, the aim is to develop compounds that are highly toxic to target pests but have low toxicity to non-target organisms. chimia.ch Similarly, for therapeutic applications, enhancing potency against cancer cells while reducing general cytotoxicity is a key objective.
Methodological Considerations for Reproducibility in this compound Research
Ensuring the reproducibility of research findings is paramount for the advancement of this compound science. The complexity of both the chemical synthesis and the biological assays necessitates careful attention to methodological details.
In synthetic chemistry, seemingly minor variations in reaction conditions, such as the source and purity of reagents, can significantly impact the outcome. For example, the physical state of zinc metal was found to drastically affect the product distribution in one key synthetic step. nih.gov Therefore, detailed and transparent reporting of experimental procedures is crucial. This includes specifying the source and purity of all reagents, precise reaction conditions (temperature, concentration, reaction time), and thorough characterization of all intermediates and final products.
Q & A
Q. What biochemical mechanisms underlie Stemofoline’s modulation of P-glycoprotein (P-gp) activity?
this compound enhances ATP hydrolysis in P-gp, a key efflux pump linked to multidrug resistance. Experimental evidence shows a dose-dependent increase in ATP hydrolysis, peaking at ~150 μM before saturation . To replicate this, researchers should use ATPase activity assays with purified P-gp, varying this compound concentrations (0–200 μM) and measuring inorganic phosphate release. Include controls (e.g., verapamil as a P-gp activator) and account for baseline ATPase activity.
Q. What synthetic pathways are employed for this compound production?
Total synthesis of this compound relies on enantioselective strategies, including biogenetic hypothesis-driven approaches. Key steps involve constructing the pyrrolo[1,2-α]azepine core via oxidative cyclization and stereocontrolled allylic amination . Semisynthetic derivatives are synthesized from natural precursors (e.g., stemoamide) through regioselective modifications, such as epoxidation or hydroxylation, followed by purification via flash chromatography .
Q. Which in vitro assays validate this compound’s acetylcholinesterase (AChE) inhibitory activity?
Modified Ellman’s method is standard: incubate AChE with this compound (0–100 μM) and substrate (acetylthiocholine), then measure thiocholine production spectrophotometrically at 412 nm. Include donepezil as a positive control. IC₅₀ values for this compound derivatives range from 5–20 μM, with structural analogs (e.g., hydroxylated variants) showing enhanced potency .
Advanced Research Questions
Q. How to design dose-response experiments for this compound’s ATP hydrolysis effects while addressing variability?
- Experimental Design : Use a minimum of triplicate samples per concentration (0–200 μM) with randomized plate layouts to minimize batch effects.
- Data Analysis : Fit sigmoidal dose-response curves (e.g., Hill equation) and calculate EC₅₀ values. Use ANOVA for inter-concentration comparisons.
- Error Mitigation : Normalize data to vehicle controls and apply outlier detection (e.g., Grubbs’ test). Report standard deviations and confidence intervals .
Q. How to resolve contradictions in this compound’s efficacy across multidrug-resistant (MDR) cell lines?
Discrepancies may arise from P-gp expression heterogeneity or off-target effects. Methodological solutions include:
- Cell Line Profiling : Quantify P-gp via Western blot or flow cytometry before testing this compound.
- Combinatorial Assays : Co-administer this compound with chemotherapeutics (e.g., doxorubicin) to assess synergy (e.g., Chou-Talalay method).
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and assess heterogeneity via I² statistics .
Q. What strategies optimize the semisynthesis of this compound derivatives for improved bioactivity?
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) at C-3 to enhance AChE binding affinity.
- Purification : Use HPLC with chiral columns to resolve enantiomers, critical for stereospecific activity.
- Validation : Compare derivative potency via kinetic assays (e.g., Lineweaver-Burk plots) and molecular docking simulations .
Q. How to assess this compound’s potential off-target effects in neuronal cells?
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Functional Assays : Measure mitochondrial membrane potential (JC-1 staining) and reactive oxygen species (DCFDA assay) to detect cytotoxicity.
- Selectivity Index : Calculate IC₅₀ ratios between target (e.g., AChE) and non-target (e.g., hepatocytes) systems .
Data Interpretation and Reproducibility
Q. How to ensure reproducibility in this compound’s ATPase activation assays?
- Protocol Standardization : Adopt identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and ATP concentrations (2 mM).
- Inter-Lab Validation : Share protocols via platforms like Protocols.io and participate in ring trials.
- Data Transparency : Publish raw kinetic data and analysis code in supplementary materials .
Q. What statistical methods address variability in this compound’s IC₅₀ values across studies?
Q. How to validate the enantiomeric purity of synthetic this compound?
- Chiral HPLC : Use a Daicel CHIRALPAK® column with hexane/isopropanol mobile phase. Compare retention times to authentic standards.
- Optical Rotation : Measure [α]D²⁵ and cross-reference with literature values (e.g., +52.3° for (+)-stemofoline).
- X-ray Crystallography : Confirm absolute configuration for novel derivatives .
Ethical and Reporting Standards
Q. How to ethically justify in vivo studies of this compound’s neurotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
